Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate
Description
Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate is a substituted propanoate ester featuring a 3,5-dimethoxyphenyl group at the β-position and an amino group at the γ-position of the ester backbone. This compound is of interest in medicinal chemistry and organic synthesis due to its structural similarity to bioactive molecules, such as thalidomide analogs and benzofuran derivatives. Its methoxy substituents enhance solubility and modulate electronic effects, while the amino group provides a site for further functionalization.
Properties
IUPAC Name |
methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-15-9-4-8(5-10(6-9)16-2)11(7-13)12(14)17-3/h4-6,11H,7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBDCXBTLMHXJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CN)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227634 | |
| Record name | Methyl α-(aminomethyl)-3,5-dimethoxybenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211513-34-6 | |
| Record name | Methyl α-(aminomethyl)-3,5-dimethoxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211513-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α-(aminomethyl)-3,5-dimethoxybenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate typically involves:
- Formation of the corresponding ester derivative of a hydroxy acid or related precursor.
- Protection of amino groups to prevent side reactions.
- Introduction of the amino functionality via amination or reduction steps.
- Purification to isolate the target compound with high purity.
Esterification Step
A key initial step is the esterification of the hydroxy acid precursor to form the methyl ester. For example, hydroxypivalic acid or related substituted hydroxy acids are reacted with methanol under acidic catalysis (e.g., sulfuric acid) to produce methyl esters.
| Reagents | Conditions | Yield (%) | Purity (GC) |
|---|---|---|---|
| Hydroxypivalic acid (3.8 mol), methanol (800 mL), sulfuric acid (5 mL) | Reflux 6 h, then distillation to remove excess methanol | 73-74% | 99.2-99.8% |
This step is monitored by gas chromatography to ensure complete conversion.
Amination Step
The amination to introduce the amino group at the 3-position is often performed by treatment of the ester intermediate with ammonia solution under reflux. This converts the ester into the corresponding amino ester or amide.
Typical conditions and outcomes:
| Intermediate | Ammonia Solution Concentration | Reflux Time | Yield (%) | Notes |
|---|---|---|---|---|
| 2-dimethylated methyl propionate | 28% | 6-8 hours | 60-80% | Reaction followed by extraction and concentration |
This step is critical and requires careful control of temperature and pH to maximize yield and minimize by-products.
Protection and Deprotection Strategies
In some synthetic routes, the amino group is protected using carbobenzoxy (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent transformations. For example, N-protection with Cbz allows selective reactions on other functional groups.
- N-protection of amino intermediates with Cbz.
- Oxidation or other modifications on the aromatic or side-chain moieties.
- Final deprotection using acidic or catalytic hydrogenation conditions to yield the free amino ester.
Alternative Synthetic Routes
Some methods utilize nitrile intermediates, such as L-3-(3,4-dimethoxyphenyl)-2-amino-2-methyl propionitrile hydrochlorate, which are then converted to the amino ester via hydrolysis or reduction steps.
- Reaction of veratraldehyde (3,4-dimethoxybenzaldehyde) with cyanide sources and ammonia under controlled pressure and temperature.
- Use of resolving agents like L-(+)-2,3-dihydroxy succinic acid to obtain optically pure products.
- Subsequent acidification and crystallization to isolate hydrochloride salts of amino nitriles.
This approach offers improved process stability and reduced consumption of resolving agents compared to prior art.
Summary Table of Preparation Methods
Research Findings and Notes
- The esterification step is well-established with high purity and moderate to good yields.
- Amination under ammonia reflux is effective but requires careful control to optimize yields.
- Protection strategies enable selective functional group transformations, essential for complex derivatives.
- Use of nitrile intermediates and resolving agents improves optical purity and process stability.
- Industrial-scale production needs to consider toxicity and environmental impact of reagents like potassium cyanide, which is avoided in improved methods.
- Purification often involves extraction, drying, and chromatographic techniques to achieve pharmaceutical-grade purity.
Scientific Research Applications
Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino group and the aromatic ring allows for interactions with various molecular targets through hydrogen bonding, π-π interactions, and hydrophobic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate, a comparison with structurally analogous compounds is provided below.
Table 1: Structural and Functional Comparison
Key Observations
Structural Flexibility vs. Bioactivity this compound shares the methoxyphenyl motif with S3 and 4NO2PDPMe, but its amino group distinguishes it from the benzofuran and phthalimide derivatives. In contrast, 3-(2-methoxyphenyl)propanoic acid lacks the amino-ester functionality, limiting its utility in drug design but making it a cost-effective intermediate for bulk synthesis .
Synthetic Complexity The Bi(OTf)3-catalyzed cyclization used for S3 (86% yield) highlights the efficiency of Lewis acid catalysts in constructing heterocyclic frameworks. Similar strategies could be adapted for synthesizing this compound . The tetrabutylammonium borohydride reduction in ethyl 2-((2-amino-3,5-dibromobenzyl)amino)-3-phenylpropanoate (83% yield) demonstrates the utility of selective reducing agents in preserving sensitive substituents, a consideration for amino-protected derivatives .
Biological Relevance The uterus-relaxant activity of 4NO2PDPMe (IC50 ~5 μM) underscores the importance of nitro and methoxy groups in modulating smooth muscle contraction.
Biological Activity
Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C12H17NO4
- CAS Number : 1211513-34-6
- Molecular Weight : 225.27 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water
- Stability : Generally stable under standard laboratory conditions but may degrade over time
Biological Activity Overview
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. Notable activities include:
Antimalarial Activity
Similar compounds have demonstrated high selectivity against resistant strains of Plasmodium falciparum. This suggests that this compound may exhibit antiplasmodial properties by interfering with the parasite's metabolic pathways.
CCR5 Receptor Antagonism
The compound has been noted for its potential as an antagonist of the CCR5 receptor, which plays a crucial role in HIV-1 entry into host cells. This interaction may help prevent HIV-1 infection by blocking the receptor's natural ligands.
Cellular Effects
Research indicates that this compound influences various cellular processes:
- Cell Signaling : Affects signaling pathways related to immune responses and cellular metabolism.
- Cytotoxicity : In vitro studies show that similar piperidine derivatives can exhibit cytotoxic effects across different cancer cell lines, indicating potential anticancer properties.
Data Table: Biological Properties and Activities
| Property | Description |
|---|---|
| Molecular Formula | C12H17NO4 |
| Antimalarial Activity | High selectivity against Plasmodium falciparum |
| CCR5 Receptor Interaction | Potential antagonist preventing HIV-1 entry |
| Cytotoxicity | Exhibits cytotoxic effects on various cancer cell lines |
| Solubility | Soluble in organic solvents; limited in water |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and related compounds:
Study on Antiplasmodial Activity
A study investigated the antiplasmodial effects of various piperidine derivatives. This compound showed promising results against resistant strains of Plasmodium falciparum, suggesting its potential as an antimalarial agent.
HIV-1 Entry Inhibition Study
Research focused on CCR5 antagonists revealed that compounds structurally similar to this compound could effectively block HIV entry into T cells. This showcases their therapeutic potential against HIV.
Dosage Effects
The effects of this compound vary significantly with dosage:
- Low Doses : May exhibit beneficial effects such as anticancer or antimicrobial activity.
- High Doses : Can lead to toxic or adverse effects, emphasizing the need for careful dosage regulation in therapeutic applications.
Q & A
What synthetic strategies are commonly employed for preparing Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves multi-step reactions, starting with alkylation/amination of a 3,5-dimethoxyphenyl precursor. For example, alkylation of 3,5-dimethoxyphenol derivatives with brominated intermediates (e.g., 1-bromo-2-methylpropane) in the presence of a base (e.g., K₂CO₃) forms the carbon backbone . Subsequent amination steps require careful pH control to avoid side reactions. Reaction solvent (e.g., DMF vs. THF) and temperature (room temp vs. reflux) significantly impact regioselectivity and yield. Purification via column chromatography (using gradients of ethyl acetate/hexane) or recrystallization is critical for isolating the target compound .
How can conflicting spectroscopic data (NMR, IR) for this compound be resolved during structural characterization?
Advanced Research Question
Contradictions in NMR data (e.g., unexpected splitting patterns) may arise from rotational isomerism or residual solvents. For instance, the methoxy groups on the 3,5-dimethoxyphenyl ring can exhibit restricted rotation, leading to complex splitting in ¹H-NMR. To resolve this, variable-temperature NMR studies (e.g., −40°C to 60°C) can identify dynamic effects . IR discrepancies in carbonyl stretching (C=O) may indicate incomplete esterification; cross-validation via high-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystalline) is recommended .
What are the key impurities or degradation products observed in this compound, and how are they quantified?
Basic Research Question
Common impurities include:
- Residual alkylating agents : Detected via GC-MS due to low boiling points.
- Oxidation byproducts : Ester hydrolysis to propanoic acid derivatives under acidic/basic conditions, monitored by HPLC with UV detection at 254 nm .
- Isomeric byproducts : E.g., positional isomers from methoxy group misplacement, resolved using reverse-phase chromatography (C18 columns) with acetonitrile/water gradients .
How do computational methods (DFT, MD simulations) aid in predicting the reactivity of the amino and ester functional groups?
Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map the electron density of the amino group, predicting nucleophilic attack sites. Molecular dynamics (MD) simulations (using AMBER or CHARMM force fields) reveal solvent effects on ester hydrolysis rates. For example, simulations show that polar aprotic solvents (e.g., DMSO) stabilize the transition state for aminolysis, aligning with experimental kinetic data .
What analytical techniques are optimal for assessing the compound’s stability under varying storage conditions?
Advanced Research Question
Accelerated stability studies (40°C/75% RH for 6 months) combined with:
- TGA/DSC : To detect thermal decomposition events (e.g., ester cleavage above 150°C) .
- LC-MS/MS : To identify degradation products (e.g., demethylation or oxidation).
- Solid-state NMR : To monitor crystallinity loss in hygroscopic samples, which accelerates hydrolysis .
How does the steric hindrance of the 3,5-dimethoxyphenyl group influence its reactivity in peptide coupling reactions?
Advanced Research Question
The bulky 3,5-dimethoxy substituents hinder nucleophilic attack at the β-carbon of the propanoate ester. Kinetic studies using carbodiimide coupling agents (e.g., EDC/HOBt) show reduced coupling efficiency compared to less-hindered analogs. Mitigation strategies include:
- Using ultrasound-assisted reactions to enhance mixing.
- Employing bulky bases (e.g., DIPEA) to deprotonate the amino group without steric clash .
What chromatographic methods are validated for separating enantiomers of this compound?
Basic Research Question
Chiral separation is achieved via:
- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
- Capillary electrophoresis : With cyclodextrin additives to resolve enantiomers via host-guest interactions .
- SFC (supercritical fluid chromatography) : CO₂/methanol co-solvents provide rapid resolution (<10 min) with low solvent consumption .
What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities?
Advanced Research Question
Scale-up issues include:
- Exothermic reactions : Alkylation steps may require controlled addition rates and cooling to prevent runaway reactions.
- Purification bottlenecks : Column chromatography becomes impractical; switch to fractional distillation or continuous-flow reactors .
- Byproduct formation : Increased at scale due to mixing inefficiencies; resolved using microreactors for precise temperature/residence time control .
How is the compound’s logP (lipophilicity) experimentally determined, and how does it correlate with computational predictions?
Basic Research Question
LogP is measured via shake-flask method (octanol/water partitioning) with HPLC quantification. Computational tools (e.g., ChemAxon, ACD/LogP) often overestimate logP due to neglecting hydrogen bonding from the amino group. Empirical corrections using Hansch parameters improve accuracy .
What mechanistic insights explain the compound’s resistance to enzymatic hydrolysis by esterases?
Advanced Research Question
The 3,5-dimethoxy groups create steric and electronic barriers to enzyme binding. Docking studies (e.g., AutoDock Vina) show poor fit into esterase active sites (e.g., pig liver esterase). Additionally, the amino group’s protonation state at physiological pH reduces electrophilicity of the ester carbonyl, slowing hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
